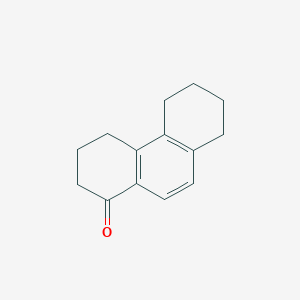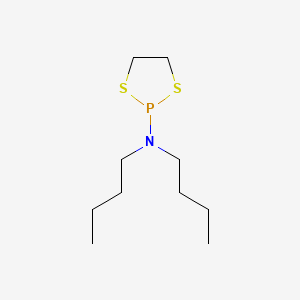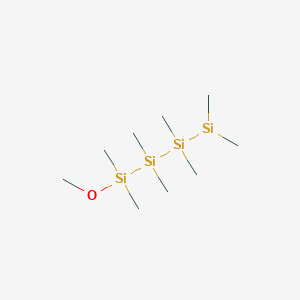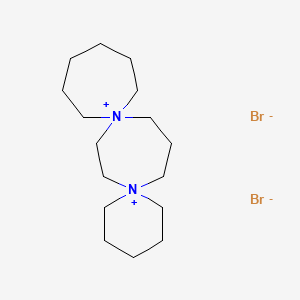
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide is a chemical compound with the molecular formula C₁₆H₃₄Br₂N₂. It is known for its unique structure, which includes two diazoniadispiro groups. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
The synthesis of 6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide typically involves the reaction of specific precursor chemicals under controlled conditions. The synthetic route often includes the use of bromine as a reagent to introduce the dibromide groups. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the dibromide groups into other functional groups.
Substitution: The dibromide groups can be substituted with other nucleophiles in the presence of suitable catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The pathways involved in these interactions are still being studied, but they may include signal transduction pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide can be compared with other similar compounds, such as:
6,9-Diazoniadispiro(5.2.6.3)octadecane, dichloride: This compound has similar structural features but contains chloride instead of bromide.
6,9-Diazoniadispiro(5.2.6.3)octadecane, diiodide: This compound contains iodine instead of bromide and may exhibit different reactivity and properties.
The uniqueness of this compound lies in its specific chemical structure and the presence of bromide groups, which can influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
73927-59-0 |
|---|---|
Molekularformel |
C16H32Br2N2 |
Molekulargewicht |
412.2 g/mol |
IUPAC-Name |
6,9-diazoniadispiro[5.2.69.36]octadecane;dibromide |
InChI |
InChI=1S/C16H32N2.2BrH/c1-2-5-10-17(9-4-1)13-8-14-18(16-15-17)11-6-3-7-12-18;;/h1-16H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
SZQNUYYPCWARLG-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC[N+]2(CC1)CCC[N+]3(CCCCC3)CC2.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


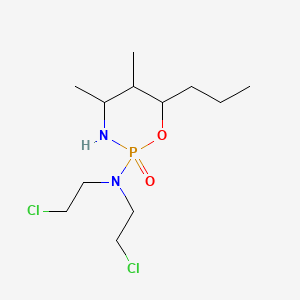

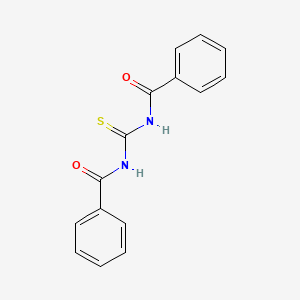
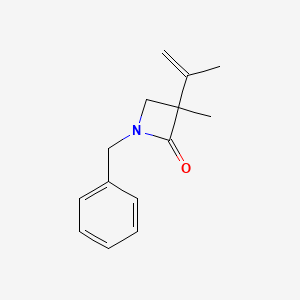


![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
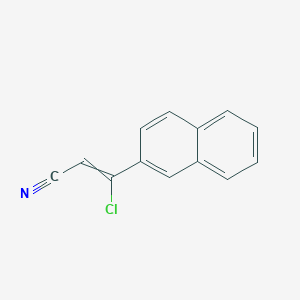
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)
